(Methanesulfonyl)acetyl chloride
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Overview
Description
(Methanesulfonyl)acetyl chloride is an organosulfur compound with the chemical formula CH3SO2CH2COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methanesulfonyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
(Methanesulfonyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as alcohols and amines to form methanesulfonates and sulfonamides, respectively.
Elimination: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine and triethylamine, which facilitate the formation of methanesulfonates and sulfonamides . The reactions are typically carried out in solvents such as dichloromethane (DCM) at room temperature or under cooling conditions .
Major Products Formed
The major products formed from reactions involving this compound include methanesulfonates, sulfonamides, and sulfene derivatives .
Scientific Research Applications
(Methanesulfonyl)acetyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Methanesulfonyl)acetyl chloride involves its role as an electrophile. It reacts with nucleophiles, such as alcohols and amines, to form covalent bonds. This reaction mechanism is crucial in the formation of methanesulfonates and sulfonamides, which are important intermediates in various chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar to (Methanesulfonyl)acetyl chloride, it is used to introduce the methanesulfonyl group into molecules.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to methanesulfonyl chloride or tosyl chloride. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-methylsulfonylacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S/c1-8(6,7)2-3(4)5/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXMQAMBLLVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612029 |
Source
|
Record name | (Methanesulfonyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56841-99-7 |
Source
|
Record name | (Methanesulfonyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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